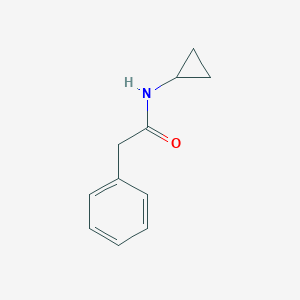

N-cyclopropyl-2-phenylacetamide

Description

N-Cyclopropyl-2-phenylacetamide (CAS: Unspecified) is a cyclopropane-containing amide derivative synthesized via the GP A reaction protocol using 2-phenylacetyl chloride and cyclopropylamine. It is obtained as a white solid with a high yield of 95% and characterized by ¹H NMR spectroscopy consistent with literature data . The compound serves as a versatile intermediate in organic synthesis, exemplified by its conversion to N-(3-iodo-1-methoxypropyl)-2-phenylacetamide (4l) through 1,3-difunctionalization, yielding 75% of the product after column chromatography . Its structural simplicity, characterized by a phenylacetamide backbone and a cyclopropylamine substituent, makes it a model compound for studying cyclopropane ring reactivity and steric/electronic effects in amide systems.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-cyclopropyl-2-phenylacetamide |

InChI |

InChI=1S/C11H13NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

InChI Key |

BBHFXHDPZONCIV-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The following compounds share the N-cyclopropylamide core but differ in aromatic substituents, influencing their physicochemical and synthetic properties:

- Electronic Effects: The electron-withdrawing phenyl group in 3l enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks observed in its conversion to 4l . Stability: The pivaloyl group in 3n confers steric protection to the amide bond, likely improving metabolic stability in pharmaceutical contexts .

Derivatives with Modified N-Substituents or Backbone

Several acetamide derivatives feature alternative N-substituents or backbone modifications, as shown below:

- Key Insights :

- Biological Activity : The addition of a 3-chlorophenyl group in the first compound may mimic bioactive motifs seen in agrochemicals or pharmaceuticals, though specific data are unavailable .

- Solubility : Replacement of the cyclopropyl group with a dihydroindenyl moiety (bulkier, rigid) could reduce aqueous solubility compared to 3l .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.